molecular formula C11H16N6O2 B12799022 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- CAS No. 132152-75-1

2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-

Cat. No.: B12799022
CAS No.: 132152-75-1
M. Wt: 264.28 g/mol
InChI Key: CCKNOEUQVDQUJA-JGVFFNPUSA-N
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Description

2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- is a chemical compound that features a unique combination of purine, morpholine, and methanol moieties. This compound is recognized for its potential in the synthesis of pharmaceutical compounds and other organic molecules, making it a valuable asset in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- typically involves the following steps:

    Formation of the Purine Moiety: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by the morpholine moiety.

    Introduction of the Methanol Group: The methanol group is added via a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the purine ring to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group on the purine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydro and tetrahydro purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes involved in nucleotide synthesis and metabolism.

    Nucleic Acid Binding: The purine moiety allows it to bind to nucleic acids, potentially interfering with DNA and RNA functions.

    Signal Transduction: It may affect cellular signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-ethyl-, (2S-cis)-: Similar structure but with an ethyl group instead of a methyl group.

    2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-phenyl-, (2S-cis)-: Contains a phenyl group instead of a methyl group.

Uniqueness

The unique combination of the purine, morpholine, and methanol moieties in 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

132152-75-1

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

[(2S,6R)-6-(6-aminopurin-9-yl)-4-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C11H16N6O2/c1-16-2-7(4-18)19-8(3-16)17-6-15-9-10(12)13-5-14-11(9)17/h5-8,18H,2-4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1

InChI Key

CCKNOEUQVDQUJA-JGVFFNPUSA-N

Isomeric SMILES

CN1C[C@H](O[C@H](C1)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CN1CC(OC(C1)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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